2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes aromatic rings, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-2-ylmethyl halide under basic conditions to introduce the furan ring.
Formation of the Final Product: The final step involves the reaction of the intermediate with 4-methoxybenzylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]acetamide
- 2-(4-Methoxyphenoxy)-N-[(furan-2-yl)methyl]acetamide
- 2-(3-Methylphenoxy)-N-[(furan-2-yl)methyl]acetamide
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chloro and methoxy substituents on the aromatic rings, as well as the furan ring. This combination of functional groups and structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22ClNO4 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H22ClNO4/c1-16-12-19(9-10-21(16)23)28-15-22(25)24(14-20-4-3-11-27-20)13-17-5-7-18(26-2)8-6-17/h3-12H,13-15H2,1-2H3 |
InChI Key |
WLLAJFKRWHUHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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